9-(3,4-DIMETHYLPHENYL)-2-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE
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Overview
Description
9-(3,4-DIMETHYLPHENYL)-2-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines This compound is characterized by its unique structure, which includes a pyrazolo-triazolo-pyrazine core with various substituents such as dimethylphenyl and fluorophenyl groups
Preparation Methods
The synthesis of 9-(3,4-DIMETHYLPHENYL)-2-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core: This step involves the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the dimethylphenyl group: This is achieved through a substitution reaction using suitable reagents and catalysts.
Attachment of the fluorophenylpiperazino group: This step involves the coupling of the fluorophenylpiperazino moiety to the core structure using a coupling agent.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
9-(3,4-DIMETHYLPHENYL)-2-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-(3,4-DIMETHYLPHENYL)-2-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It may find applications in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 9-(3,4-DIMETHYLPHENYL)-2-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds to 9-(3,4-DIMETHYLPHENYL)-2-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE include other pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives with different substituents These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties
Properties
IUPAC Name |
11-(3,4-dimethylphenyl)-4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN7O2/c1-18-3-4-20(15-19(18)2)23-16-24-26-30-35(27(37)33(26)13-14-34(24)29-23)17-25(36)32-11-9-31(10-12-32)22-7-5-21(28)6-8-22/h3-8,13-16H,9-12,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKJRSGXIYGKIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)F)C3=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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